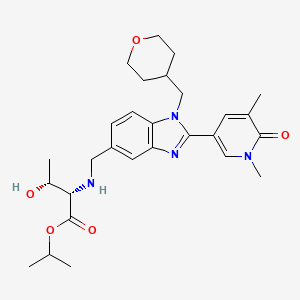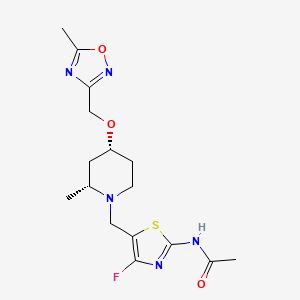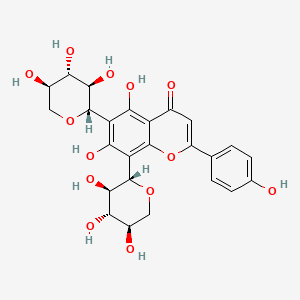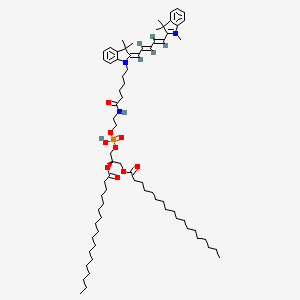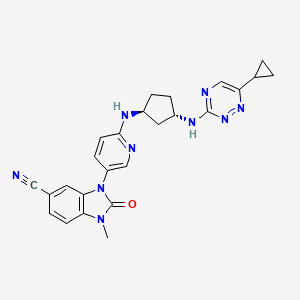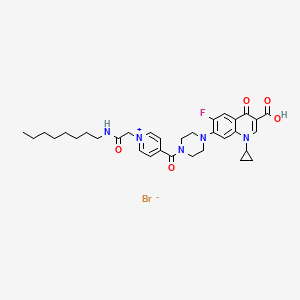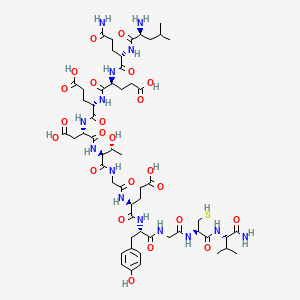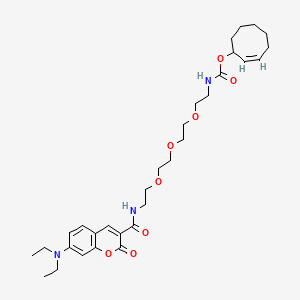
2,3-Diethylpyrazine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethylpyrazine-d5 is a deuterated derivative of 2,3-Diethylpyrazine, which is a nitrogen-containing heterocyclic compound. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds. This compound is particularly valuable in the field of drug development and analytical chemistry due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylpyrazine-d5 typically involves the deuteration of 2,3-DiethylpyrazineOne common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The reaction conditions are optimized to achieve efficient deuterium incorporation while minimizing side reactions and impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diethylpyrazine-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can introduce various functional groups into the pyrazine ring .
Aplicaciones Científicas De Investigación
2,3-Diethylpyrazine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in drug development to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.
Mecanismo De Acción
The mechanism of action of 2,3-Diethylpyrazine-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic profile. This can lead to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diethylpyrazine: The non-deuterated form of 2,3-Diethylpyrazine-d5.
2,3-Dimethylpyrazine: A similar compound with methyl groups instead of ethyl groups.
2,5-Diethylpyrazine: Another isomer with ethyl groups at different positions on the pyrazine ring.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in various fields of research.
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
141.22 g/mol |
Nombre IUPAC |
2-ethyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine |
InChI |
InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3/i1D3,3D2 |
Clave InChI |
GZXXANJCCWGCSV-WNWXXORZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C1=NC=CN=C1CC |
SMILES canónico |
CCC1=NC=CN=C1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


